molecular formula C10H14N6O3 B1225780 2-Amino-2-deoxy-beta-arabinofuranosyladenine CAS No. 69427-80-1

2-Amino-2-deoxy-beta-arabinofuranosyladenine

Cat. No.: B1225780
CAS No.: 69427-80-1
M. Wt: 266.26 g/mol
InChI Key: CQKMBZHLOYVGHW-GQTRHBFLSA-N
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Description

2-Amino-2-deoxy-beta-arabinofuranosyladenine is a synthetic nucleoside analog It is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxy-beta-arabinofuranosyladenine typically involves the glycosylation of adenine with a suitably protected sugar derivative. The process includes:

    Glycosylation Reaction: Adenine is reacted with a protected sugar derivative under acidic or basic conditions to form the glycosidic bond.

    Deprotection: The protecting groups on the sugar moiety are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pH, and reaction time.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-deoxy-beta-arabinofuranosyladenine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound.

Scientific Research Applications

2-Amino-2-deoxy-beta-arabinofuranosyladenine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its role in nucleic acid metabolism and its effects on cellular processes.

    Medicine: Investigated for its antiviral and anticancer properties. It has shown efficacy in inhibiting the replication of certain viruses and cancer cells.

    Industry: Used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 2-Amino-2-deoxy-beta-arabinofuranosyladenine involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets enzymes involved in DNA and RNA synthesis, thereby interfering with the replication and transcription processes. The molecular pathways affected include:

    Inhibition of DNA Polymerase: Prevents the elongation of DNA strands.

    Inhibition of RNA Polymerase: Interferes with the transcription of RNA from DNA templates.

Comparison with Similar Compounds

  • 2-Amino-2-deoxy-beta-ribofuranosyladenine
  • 2-Amino-2-deoxy-beta-xylofuranosyladenine
  • 2-Amino-2-deoxy-beta-lyxofuranosyladenine

Comparison: 2-Amino-2-deoxy-beta-arabinofuranosyladenine is unique due to its specific sugar moiety, which confers distinct biological activity compared to its analogs. While similar compounds may share some properties, the arabinofuranosyl configuration provides unique interactions with nucleic acid enzymes, making it particularly effective in certain therapeutic applications.

Properties

IUPAC Name

(2R,3S,4S,5R)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKMBZHLOYVGHW-GQTRHBFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219585
Record name 2-Amino-2-deoxy-beta-arabinofuranosyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69427-80-1
Record name 2-Amino-2-deoxy-beta-arabinofuranosyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069427801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-deoxy-beta-arabinofuranosyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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